N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that features both an imidazole and an indole moiety. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Mechanism of Action
Target of Action
Imidazole and indole derivatives are known to interact with a wide range of biological targets. For instance, imidazole is the core structure of many natural products such as histidine, purine, and histamine . Indole is also a key component of many biologically active compounds .
Mode of Action
The mode of action of imidazole and indole derivatives can vary greatly depending on their specific structures and targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole and indole derivatives can affect numerous biochemical pathways. For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . Similarly, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetics of imidazole and indole derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, these compounds are known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of imidazole and indole derivatives can be diverse, reflecting their wide range of targets and modes of action. These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .
Action Environment
The action, efficacy, and stability of imidazole and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the imidazole and indole moieties through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-1H-indole-2-carboxamide
- N-(2-(1H-imidazol-1-yl)ethyl)-1H-indole-3-carboxamide
- N-(2-(1H-imidazol-1-yl)propyl)-1H-indole-3-carboxamide
Uniqueness
N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the specific positioning of the imidazole and indole moieties, which allows for distinct interactions with biological targets. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(19-6-3-8-22-9-7-18-12-22)11-21-17(24)14-10-20-15-5-2-1-4-13(14)15/h1-2,4-5,7,9-10,12,20H,3,6,8,11H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWCUKMVNBSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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